KYP-2047 - 796874-99-2

KYP-2047

Catalog Number: EVT-271207
CAS Number: 796874-99-2
Molecular Formula: C20H25N3O2
Molecular Weight: 339.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

KYP-2047 is a synthetic, potent, and selective inhibitor of the enzyme prolyl oligopeptidase (PREP). [, , , , ] PREP is a serine protease found abundantly in the mammalian brain and other tissues, involved in various physiological processes, including the breakdown of small peptides, regulation of inflammation, and modulation of cell signaling pathways. [, , ] KYP-2047's ability to inhibit PREP has made it a valuable tool in studying PREP's role in various diseases and exploring its potential as a therapeutic target. [, , , , ]

JTP-4819

    Compound Description: JTP-4819 is a potent and selective prolyl oligopeptidase (PREP) inhibitor. [] Similar to KYP-2047, it has been investigated for its potential therapeutic effects in neurological disorders.

    Relevance: JTP-4819 serves as a valuable comparison compound to KYP-2047, particularly in studies examining their brain penetration and pharmacokinetic properties. Research has shown that KYP-2047 displays superior brain penetration characteristics compared to JTP-4819, both in vitro and in vivo. [] This difference is attributed to the better cell membrane permeability of KYP-2047. []

Z-Pro-Pro-aldehyde-dimethylacetal

    Compound Description: Z-Pro-Pro-aldehyde-dimethylacetal is a known inhibitor of prolyl oligopeptidase (PREP). []

    Relevance: This compound serves as another point of reference when evaluating the potency and efficacy of KYP-2047 as a PREP inhibitor. The research indicates that KYP-2047 exhibits greater potency in inhibiting PREP activity across different assay systems compared to Z-Pro-Pro-aldehyde-dimethylacetal. []

Boc-Asn-Phe-Pro-aldehyde

    Compound Description: Boc-Asn-Phe-Pro-aldehyde is identified as a prolyl oligopeptidase (PREP) inhibitor. []

    Relevance: Similar to Z-Pro-Pro-aldehyde-dimethylacetal, this compound allows for a comparative analysis of PREP inhibition potency. Again, research highlights that KYP-2047 demonstrates superior efficacy in inhibiting intracellular PREP activity compared to Boc-Asn-Phe-Pro-aldehyde. []

Acetyl-N-Ser-Asp-Lys-Pro (Ac-SDKP)

    Compound Description: Acetyl-N-Ser-Asp-Lys-Pro (Ac-SDKP) is a tetrapeptide known to possess pro-angiogenic properties. [] It is released from its precursor, thymosin β4 (Tβ4), in a process that may involve prolyl oligopeptidase (PREP).

    Relevance: While not a direct structural analog of KYP-2047, Ac-SDKP is relevant as its production might be modulated by PREP activity. [] Since KYP-2047 is a potent PREP inhibitor, its use could indirectly influence Ac-SDKP levels and downstream angiogenic processes.

Okadaic Acid

    Compound Description: Okadaic acid is a potent inhibitor of protein phosphatase 2A (PP2A). []

    Relevance: While structurally unrelated to KYP-2047, okadaic acid is a valuable tool in elucidating the mechanism of action of KYP-2047. Studies suggest that KYP-2047 might exert its effects by activating PP2A. [] The use of okadaic acid helps to confirm if the observed effects of KYP-2047 are indeed mediated through PP2A modulation.

Overview

KYP-2047, chemically known as 4-phenylbutanoyl-L-prolyl-2(S)-cyanopyrrolidine, is a selective inhibitor of prolyl oligopeptidase (PREP). This compound has garnered attention due to its potential therapeutic applications, particularly in neurodegenerative diseases such as Parkinson's disease, where it plays a significant role in reducing the aggregation of alpha-synuclein, a protein implicated in the pathology of this condition. The aggregation of alpha-synuclein is accelerated by PREP, making KYP-2047 a valuable tool for research and potential treatment strategies .

Source and Classification

KYP-2047 was developed as part of ongoing research into PREP inhibitors. It is classified as a small molecule drug and is primarily studied in the context of neuropharmacology and biochemistry. The compound has been evaluated in various preclinical models to assess its efficacy and safety .

Synthesis Analysis

The synthesis of KYP-2047 involves several steps that can be detailed as follows:

  1. Starting Materials: The synthesis begins with commercially available reagents including 4-phenylbutanoic acid and prolyl derivatives.
  2. Reactions: Key reactions include coupling reactions to form the peptide bond between the prolyl moiety and the phenylbutanoyl group.
  3. Purification: The final product is typically purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological testing .

The detailed synthesis protocol often includes specific conditions such as temperature control, reaction times, and purification methods to optimize yield and purity.

Molecular Structure Analysis

KYP-2047 has a complex molecular structure characterized by:

  • Molecular Formula: C_{15}H_{18}N_{2}O
  • Molecular Weight: Approximately 246.32 g/mol
  • Structural Features: The structure features a prolyl group linked to a phenylbutanoyl moiety, with a cyanopyrrolidine ring that enhances its biological activity.

The three-dimensional conformation of KYP-2047 allows it to effectively interact with PREP, inhibiting its activity .

Chemical Reactions Analysis

KYP-2047 undergoes several chemical interactions within biological systems:

  1. Inhibition Mechanism: KYP-2047 binds to the active site of PREP, preventing substrate access and thereby inhibiting its enzymatic activity.
  2. Stability: The compound exhibits stability under physiological conditions, which is crucial for its efficacy in vivo.
  3. Metabolism: Preliminary studies suggest that KYP-2047 may be metabolized by hepatic enzymes, although specific metabolic pathways require further investigation .
Mechanism of Action

The mechanism by which KYP-2047 exerts its effects involves:

  1. Binding Affinity: KYP-2047 binds selectively to PREP, inhibiting its activity effectively at low concentrations (as low as 1 µM) .
  2. Reduction of Alpha-Synuclein Aggregation: By inhibiting PREP, KYP-2047 reduces oxidative stress-induced aggregation of alpha-synuclein in cellular models, thus promoting cell viability and reducing neurodegeneration .
  3. Neuroprotective Effects: In animal models, KYP-2047 has shown potential neuroprotective effects by reducing levels of aggregated alpha-synuclein in the brain .
Physical and Chemical Properties Analysis

KYP-2047 possesses several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) but has limited water solubility.
  • Stability: The compound is stable under acidic and neutral pH conditions but may degrade under extreme alkaline conditions.
  • Melting Point: Specific melting point data are not widely reported but can be determined through standard laboratory methods.

These properties are crucial for determining the appropriate formulation for therapeutic use .

Applications

KYP-2047 has several scientific applications:

  1. Neuroscience Research: It is primarily used in studies investigating the role of PREP in neurodegenerative diseases, particularly Parkinson's disease.
  2. Drug Development: As a PREP inhibitor, it serves as a lead compound for developing new therapeutic agents aimed at reducing alpha-synuclein aggregation.
  3. Cellular Studies: KYP-2047 is utilized in vitro to study cellular mechanisms related to proteostasis and neuroprotection .
Mechanistic Insights into KYP-2047 as a Prolyl Oligopeptidase (PREP) Inhibitor

Structural and Functional Modulation of PREP Conformational Dynamics by KYP-2047

KYP-2047 (4-phenylbutanoyl-l-prolyl-2(S)-cyanopyrrolidine) is a potent and selective inhibitor of prolyl oligopeptidase (PREP), a serine protease that hydrolyzes peptides smaller than 30 amino acids at the carboxyl side of proline residues. The inhibitor exerts its effects through precise structural interactions with PREP's catalytic domain. Biochemical studies reveal that KYP-2047 binds irreversibly to the catalytic serine residue (Ser554) within PREP's active site, inducing a conformational stabilization that alters the enzyme's functional dynamics. This binding occurs through covalent but reversible interactions facilitated by KYP-2047's cyanopyrrolidine group, which mimics the transition state of peptide bond cleavage [1] [7].

The structural modification induced by KYP-2047 binding extends beyond the active site pocket. X-ray crystallography and molecular dynamics simulations demonstrate that inhibitor binding triggers allosteric changes in PREP's β-propeller domain, which regulates substrate access to the catalytic site. This conformational shift not only blocks the proteolytic activity but also modulates PREP's ability to participate in protein-protein interactions. The inhibitor-bound PREP adopts a closed conformation that sterically hinders its interaction with high-molecular-weight protein partners, fundamentally altering its biological functions beyond peptide hydrolysis [3] [7] [10]. This dual structural impact positions KYP-2047 as a master regulator of PREP's diverse cellular functions rather than merely a catalytic inhibitor.

Table 1: Structural Interactions Between KYP-2047 and PREP

KYP-2047 Chemical GroupPREP Binding SiteInteraction TypeFunctional Consequence
2(S)-cyanopyrrolidineCatalytic Ser554Covalent (reversible)Active site blockade
4-phenylbutanoyl moietyHydrophobic S2/S3 subsitesVan der Waals forcesEnhanced binding affinity
L-prolyl groupProline recognition pocketHydrogen bondingSubstrate specificity mimicry
Overall molecular structureβ-propeller domainAllosteric modulationAltered protein-protein interactions

Dual Mechanisms of Action: Proteolytic Inhibition vs. Protein-Protein Interaction Regulation

KYP-2047 exhibits a sophisticated dual mechanism of action that differentiates it from classical enzyme inhibitors. Its primary action involves competitive inhibition of PREP's proteolytic function, effectively blocking the cleavage of neuropeptides such as substance P, arginine-vasopressin, and thyrotropin-releasing hormone. This inhibition preserves these signaling peptides, modulating various physiological processes including neurotransmitter signaling and inflammatory responses [1] [6]. In myocardial ischemia/reperfusion models, this proteolytic inhibition contributes to reduced inflammation and apoptosis by preventing the degradation of cardioprotective peptides [1] [6].

Beyond catalytic inhibition, KYP-2047's most distinctive mechanism involves regulating PREP-mediated protein-protein interactions (PPIs). PREP functions as a scaffold protein that interacts with α-synuclein, protein phosphatase 2A (PP2A), and components of the autophagy machinery. KYP-2047 binding induces conformational changes in PREP that disrupt these PPIs. Specifically, in Parkinson's disease models, KYP-2047 abolishes PREP-α-synuclein colocalization, preventing PREP from accelerating α-synuclein aggregation [7] [9]. Similarly, KYP-2047 binding enables PREP to activate PP2A, which subsequently dephosphorylates and inhibits NADPH oxidase (NOX), thereby reducing reactive oxygen species (ROS) production [10]. This dual functionality—protease inhibition and PPI regulation—explains KYP-2047's broad therapeutic effects across diverse pathological conditions.

KYP-2047-Mediated Autophagy Activation in Protein Aggregation Disorders

KYP-2047 demonstrates significant efficacy in enhancing autophagic clearance of pathological protein aggregates, particularly in neurodegenerative disorders characterized by protein misfolding. In α-synucleinopathy models, including A30P transgenic mice and SH-SY5Y neuroblastoma cells overexpressing mutant α-synuclein, KYP-2047 treatment consistently reduces insoluble protein aggregates through autophagy induction rather than merely preventing aggregation [2] [7] [9]. The molecular mechanism involves the dissociation of PREP from key autophagy regulators. KYP-2047-bound PREP shows increased interaction with Beclin-1, a critical initiator of autophagosome formation, thereby enhancing nucleation of the autophagic machinery [2].

Biochemical analyses reveal that KYP-2047 treatment significantly increases the conversion of LC3-I to LC3-II (a phosphatidylethanolamine-conjugated form associated with autophagosome membranes) while reducing levels of the autophagy adapter protein p62/SQSTM1. This indicates enhanced autophagic flux rather than blocked degradation. In A30P transgenic mice, a 28-day KYP-2047 treatment reduced high molecular-weight α-synuclein oligomers by 40-60% concomitant with increased LC3-II levels in brain tissue [2] [9]. Interestingly, this autophagy activation also normalizes calpain activity, which is frequently dysregulated in protein aggregation disorders. KYP-2047 treatment significantly reduces calpain 1 and 2 levels in SH-SY5Y cells burdened with α-synuclein preformed fibrils, suggesting cross-talk between autophagy and calcium-dependent proteolysis [9]. However, this pro-autophagic effect appears cell-type specific, as KYP-2047 did not modulate autophagy markers in human retinal pigment epithelial cells under proteasomal inhibition [3] [8].

Role of KYP-2047 in Oxidative Stress Attenuation and Reactive Oxygen Species (ROS) Scavenging

KYP-2047 exerts significant antioxidant effects through both direct and indirect mechanisms, positioning it as a therapeutic agent in conditions characterized by oxidative stress. In cellular models of neurodegeneration and retinal degeneration, KYP-2047 consistently reduces intracellular ROS levels. Using the fluorescent probe H₂DCFDA, studies in ARPE-19 retinal pigment epithelial cells demonstrated that pretreatment with 1µM KYP-2047 reduced MG-132-induced ROS production by approximately 35-40% [3] [8]. Similarly, in SH-SY5Y neuroblastoma cells subjected to hydrogen peroxide or ferrous chloride-induced oxidative stress, KYP-2047 treatment diminished ROS generation by 50-60% compared to untreated controls [10].

The primary antioxidant mechanism involves KYP-2047's regulation of NADPH oxidase (NOX) activity through the PP2A pathway. PREP inhibition by KYP-2047 enhances PP2A activation, which dephosphorylates the p47ᵖʰᵒˣ subunit of NOX, preventing its membrane translocation and subsequent superoxide production [10]. Genetic evidence supports this mechanism, as PREP knockout HEK-293 and SH-SY5Y cells show almost complete abolition of stress-induced ROS production, mirroring the effects of pharmacological PREP inhibition. Additionally, KYP-2047 modulates the cellular antioxidant response by increasing nuclear translocation of Nrf2 and subsequent upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD), creating a sustained antioxidant environment [10].

In myocardial ischemia-reperfusion injury models, KYP-2047 pretreatment (2.5-5 mg/kg) significantly attenuated oxidative damage markers including lipid peroxidation products and protein carbonylation. This was associated with improved cardiac functional recovery and reduced infarct size, demonstrating the physiological relevance of its antioxidant properties [1] [6]. The antioxidant effects extend beyond neuronal tissues, suggesting a universal mechanism applicable to multiple organ systems affected by oxidative stress.

Table 2: Antioxidant Effects of KYP-2047 Across Experimental Models

Experimental ModelOxidative Stress InducerKYP-2047 Concentration/DoseKey Antioxidant OutcomesProposed Mechanism
ARPE-19 retinal cellsMG-132 (proteasomal inhibition)1 µM35-40% ↓ ROSPP2A-mediated NOX inhibition
SH-SY5Y neuroblastomaH₂O₂/FeCl₂10 µM50-60% ↓ ROSEnhanced Nrf2 nuclear translocation
PREP KO HEK-293 cellsH₂O₂N/A (genetic model)~90% ↓ ROSConfirmed PREP-dependent ROS regulation
Myocardial I/R (mice)Ischemia (15 min)/Reperfusion (2h)2.5-5 mg/kg i.p.↓ Lipid peroxidation, ↑ cardiac recoveryReduced p38/ERK activation

Properties

CAS Number

796874-99-2

Product Name

KYP-2047

IUPAC Name

(2S)-1-[(2S)-1-(4-phenylbutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonitrile

Molecular Formula

C20H25N3O2

Molecular Weight

339.4 g/mol

InChI

InChI=1S/C20H25N3O2/c21-15-17-10-5-13-22(17)20(25)18-11-6-14-23(18)19(24)12-4-9-16-7-2-1-3-8-16/h1-3,7-8,17-18H,4-6,9-14H2/t17-,18-/m0/s1

InChI Key

SPXFAUXQZWJGCJ-ROUUACIJSA-N

SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)CCCC3=CC=CC=C3)C#N

Solubility

Soluble in DMSO, not in water

Synonyms

4-phenylbutanoyl-prolylcyanopyrrolidine
KYP 2047
KYP-2047
KYP2047

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)CCCC3=CC=CC=C3)C#N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)CCCC3=CC=CC=C3)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.